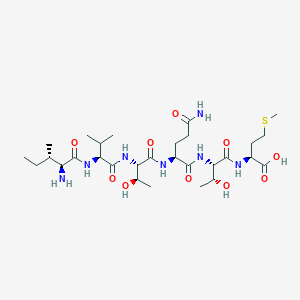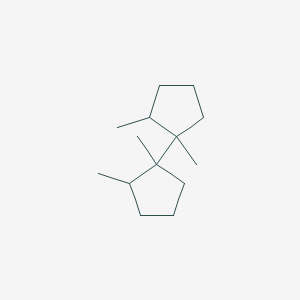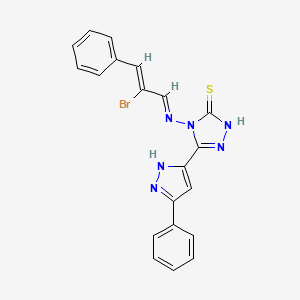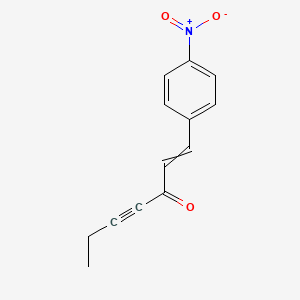
4-Chloroquinazoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroquinazoline-2-carboxylic acid is a chlorinated derivative of quinazoline-2-carboxylic acid, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of two fused rings: a benzene ring and a pyrimidine ring. The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 2-position makes it a unique and versatile chemical entity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinazoline-2-carboxylic acid typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid with formamide under acidic conditions.
Chlorination: The chlorination step involves the introduction of a chlorine atom at the 4-position of the quinazoline ring. This can be achieved using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloroquinazoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Substitution reactions can involve the replacement of the chlorine atom with other functional groups using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and acetic acid (CH₃COOH) are commonly used oxidizing agents.
Reduction: LiAlH₄, H₂, and palladium on carbon (Pd/C) are typical reducing agents.
Substitution: Amines, alcohols, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used in substitution reactions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dicarboxylic acid.
Reduction: 4-Chloroquinazoline-2-ol.
Substitution: 4-Aminoquinazoline-2-carboxylic acid, 4-Methoxyquinazoline-2-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-Chloroquinazoline-2-carboxylic acid has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, such as in the development of antitumor, antimicrobial, and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Chloroquinazoline-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor sites. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
4-Chloroquinazoline-2-carboxylic acid is structurally similar to other quinazoline derivatives, such as:
Quinazoline-2-carboxylic acid: Lacks the chlorine atom at the 4-position.
2-Chloroquinoline-4-carboxylic acid: Similar structure but with a different arrangement of the chlorine and carboxylic acid groups.
4-Aminoquinazoline-2-carboxylic acid: Contains an amino group instead of a chlorine atom at the 4-position.
Uniqueness: The presence of the chlorine atom at the 4-position and the carboxylic acid group at the 2-position gives this compound unique chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
Molekularformel |
C9H5ClN2O2 |
|---|---|
Molekulargewicht |
208.60 g/mol |
IUPAC-Name |
4-chloroquinazoline-2-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-7-5-3-1-2-4-6(5)11-8(12-7)9(13)14/h1-4H,(H,13,14) |
InChI-Schlüssel |
OGLKQPWFJFBTKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)


![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)
![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)

![Bis{4-[(E)-(pyridin-4-yl)diazenyl]phenyl} hexanedioate](/img/structure/B15172042.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![{4-[([1,1'-Biphenyl]-2-yl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B15172053.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)
